3-(Benzylamino)-1,1,1-trifluorobutan-2-ol
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Overview
Description
3-(Benzylamino)-1,1,1-trifluorobutan-2-ol is an organic compound that features a trifluoromethyl group, a benzylamino group, and a hydroxyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-1,1,1-trifluorobutan-2-ol typically involves the reaction of benzylamine with a trifluoromethyl ketone. One common method is the reductive amination of 1,1,1-trifluorobutan-2-one with benzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or tetrahydrofuran under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-1,1,1-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 3-(Benzylamino)-1,1,1-trifluorobutan-2-one.
Reduction: Formation of 3-(Benzylamino)-1,1,1-trifluorobutan-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzylamino)-1,1,1-trifluorobutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-1,1,1-trifluorobutan-2-ol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylamino)-1,2-propanediol: Similar structure but lacks the trifluoromethyl group.
3-(Benzylamino)-1,1,1-trifluoropropan-2-ol: Similar but with a shorter carbon chain.
3-(Benzylamino)-1,1,1-trifluorobutan-2-one: Oxidized form of the compound.
Uniqueness
3-(Benzylamino)-1,1,1-trifluorobutan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such modifications can significantly impact biological activity.
Properties
Molecular Formula |
C11H14F3NO |
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Molecular Weight |
233.23 g/mol |
IUPAC Name |
3-(benzylamino)-1,1,1-trifluorobutan-2-ol |
InChI |
InChI=1S/C11H14F3NO/c1-8(10(16)11(12,13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10,15-16H,7H2,1H3 |
InChI Key |
OMMMWADSOLDJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(F)(F)F)O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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